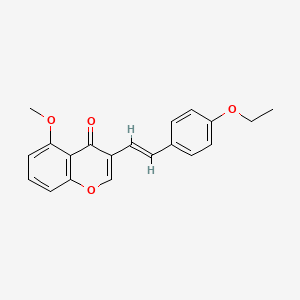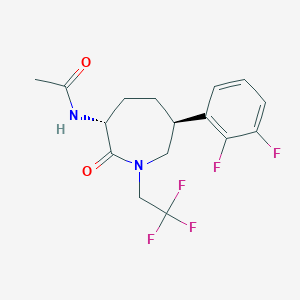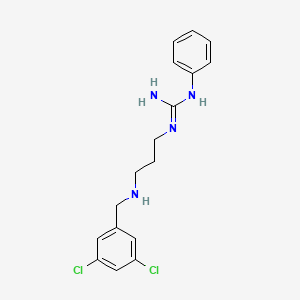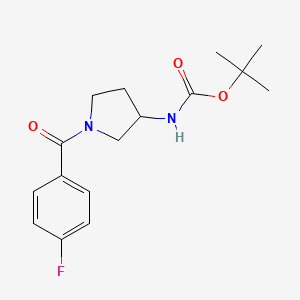
(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a styryl group attached to the chromone core, which can influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of (E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one typically involves the reaction of 4-ethoxybenzaldehyde with 5-methoxy-4H-chromen-4-one under basic conditions to form the styryl derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, and the product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives like alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Aplicaciones Científicas De Investigación
(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound’s potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties, are of interest in biological research. It can be used in studies to understand its effects on different biological pathways.
Medicine: Due to its potential therapeutic properties, this compound is investigated for its use in drug development. It may serve as a lead compound for designing new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The styryl group and chromone core can interact with enzymes, receptors, and other proteins, modulating their activity. For example, the compound may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparación Con Compuestos Similares
(E)-3-(4-Ethoxystyryl)-5-methoxy-4H-chromen-4-one can be compared with other similar compounds, such as:
(E)-3-(4-Hydroxystyryl)-5-methoxy-4H-chromen-4-one: This compound has a hydroxyl group instead of an ethoxy group, which can influence its solubility and reactivity.
(E)-3-(4-Methoxystyryl)-5-methoxy-4H-chromen-4-one: The presence of a methoxy group instead of an ethoxy group can affect the compound’s electronic properties and biological activities.
(E)-3-(4-Nitrostyryl)-5-methoxy-4H-chromen-4-one: The nitro group can significantly alter the compound’s reactivity and potential biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H18O4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-methoxychromen-4-one |
InChI |
InChI=1S/C20H18O4/c1-3-23-16-11-8-14(9-12-16)7-10-15-13-24-18-6-4-5-17(22-2)19(18)20(15)21/h4-13H,3H2,1-2H3/b10-7+ |
Clave InChI |
CHPFVRQUGXMKEB-JXMROGBWSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C/C2=COC3=C(C2=O)C(=CC=C3)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C=CC2=COC3=C(C2=O)C(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)
![Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14792665.png)

![6-[[2-[[4-Amino-2-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14792678.png)
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide](/img/structure/B14792680.png)

![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14792695.png)
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)

![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)
